molecular formula C20H39N7O6S B12530979 L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-valine CAS No. 798540-78-0

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-valine

Cat. No.: B12530979
CAS No.: 798540-78-0
M. Wt: 505.6 g/mol
InChI Key: GJQJDMGRUPTYRN-QTVXIADOSA-N
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Description

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-valine: is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of the amino acids threonine, ornithine, methionine, and valine, with a diaminomethylidene group attached to the ornithine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC or EDC) to form an active ester.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-valine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-valine has various applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-valine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The diaminomethylidene group can form hydrogen bonds or electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-valine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural feature can impart distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

CAS No.

798540-78-0

Molecular Formula

C20H39N7O6S

Molecular Weight

505.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C20H39N7O6S/c1-10(2)15(19(32)33)27-17(30)13(7-9-34-4)25-16(29)12(6-5-8-24-20(22)23)26-18(31)14(21)11(3)28/h10-15,28H,5-9,21H2,1-4H3,(H,25,29)(H,26,31)(H,27,30)(H,32,33)(H4,22,23,24)/t11-,12+,13+,14+,15+/m1/s1

InChI Key

GJQJDMGRUPTYRN-QTVXIADOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)N

Origin of Product

United States

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